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Compound of Interest

Compound Name:
1-(4-Chloro-phenyl)-2-pyridin-4-

YL-ethanone

CAS No.: 58158-45-5

Cat. No.: B1599928

Get Quote

Executive Summary
1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone (also known as 2-(4-Pyridyl)-4'-

chloroacetophenone) is a vital heterocyclic building block in medicinal chemistry.[1][2] It serves

as the structural scaffold for a major class of p38 Mitogen-Activated Protein Kinase (MAPK)

inhibitors, most notably the pyridinyl-imidazole class (e.g., SB 203580 analogs).

This guide addresses the compound's structural duality, rigorous synthetic protocols, and its

downstream utility in synthesizing anti-inflammatory and antineoplastic agents.

Chemical Identity & Structural Analysis
Nomenclature & Isomerism
A critical ambiguity exists in commercial databases regarding the naming of pyridyl-ethanones.

Researchers must distinguish between two regioisomers based on the position of the carbonyl

group.
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Feature Target Compound Common Isomer (Reverse)

IUPAC Name
1-(4-Chlorophenyl)-2-(pyridin-

4-yl)ethanone

2-(4-Chlorophenyl)-1-(pyridin-

4-yl)ethanone

Structure 4-Cl-Ph–C(=O)–CH₂–Py(4) 4-Cl-Ph–CH₂–C(=O)–Py(4)

Key Moiety 4-Chlorobenzoyl group Isonicotinoyl group

Application p38 MAPK Inhibitor Precursor General Heterocycle Synthesis

CAS

Verify specific vendor listings

(Often confused with 16273-

84-0)

16273-84-0

Note: For drug discovery applications targeting the "SB 203580" scaffold, the Target Compound

(Ketone attached to the Chlorophenyl ring) is the required intermediate.

Physicochemical Properties
Molecular Formula: C₁₃H₁₀ClNO[1][2]

Molecular Weight: 231.68 g/mol [2]

Appearance: Off-white to pale yellow solid[1][2]

Solubility: Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.

Melting Point: Typically 108–112 °C (varies by purity/polymorph).[2]

Synthetic Pathways
The synthesis of 1-(4-chlorophenyl)-2-(pyridin-4-yl)ethanone relies on the nucleophilic

substitution of a 4-chlorobenzoic acid derivative by a lithiated 4-picoline species.[1][2] This

method is preferred over Friedel-Crafts acylation due to the deactivating nature of the pyridine

ring.[1]

Protocol: Anionic Condensation (The LHMDS Route)
This is the industry-standard approach for high yield and regioselectivity.
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Reagents:

Substrate A: 4-Picoline (4-Methylpyridine)[1][2][3]

Substrate B: Methyl 4-chlorobenzoate (or Ethyl 4-chlorobenzoate)[1][2]

Base: Lithium Hexamethyldisilazide (LiHMDS) or NaHMDS (1.0 M in THF)[2]

Solvent: Anhydrous Tetrahydrofuran (THF)[2]

Step-by-Step Methodology:

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂) or

Argon.[1][2]

Deprotonation: Charge the flask with anhydrous THF and 4-Picoline (1.0 equiv). Cool to -78

°C.[1][2]

Anion Formation: Dropwise add LiHMDS (1.1 equiv) over 20 minutes. The solution will turn

deep orange/red, indicating the formation of the 4-picolyl anion. Stir for 30–45 minutes at -78

°C.

Condensation: Dissolve Methyl 4-chlorobenzoate (1.0 equiv) in a minimal amount of THF.

Add this solution dropwise to the anion mixture.

Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours. The color may shift to dark

brown.

Quench: Quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl).

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography

(SiO₂; Gradient: 20% → 50% EtOAc in Hexanes).

Synthesis Visualization
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Caption: Figure 1.[1][2] Convergent synthesis via lithiated picoline condensation.

Pharmaceutical Application: p38 MAPK Inhibitors[2]
[6][7]
This ethanone is the "backbone" for synthesizing 4,5-diaryl imidazoles, a scaffold exemplified

by SB 203580 and SB 202190. These compounds inhibit p38 MAPK, a pathway regulating the

production of pro-inflammatory cytokines (TNF-α, IL-1β).[4]

Downstream Chemistry: The Imidazole Cyclization
To convert the ethanone into a bioactive inhibitor, the methylene group is functionalized and

cyclized.

Workflow:

Nitrosation: The ethanone is treated with sodium nitrite (NaNO₂) in acetic acid to form the

alpha-oximino ketone.

Cyclization: The oximino ketone is condensed with an aldehyde (e.g., 4-fluorobenzaldehyde)

and Ammonium Acetate (NH₄OAc) in refluxing acetic acid.

Result: Formation of the trisubstituted imidazole core.

Mechanism of Action (MoA) Diagram
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Caption: Figure 2.[1][2][5] Biological intervention point of drugs derived from the ethanone

intermediate.

Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.

Storage: Store under inert gas (Argon) at 2–8 °C. The methylene protons are acidic; avoid

exposure to strong bases unless intended.

Stability: Stable under normal conditions but may darken upon exposure to light and air

(oxidation of the methylene bridge).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ethanone-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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